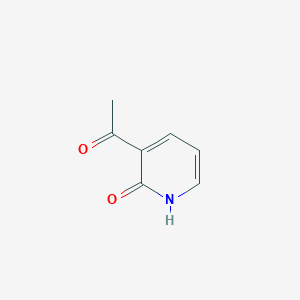

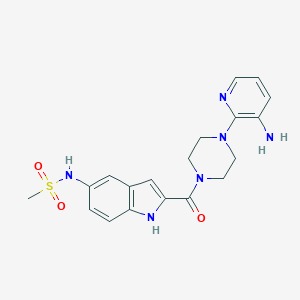

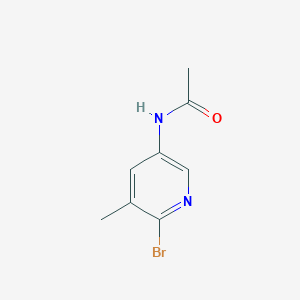

![molecular formula C13H17Cl2NO3 B057971 [2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester CAS No. 939757-30-9](/img/structure/B57971.png)

[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Urease Inhibition

The compound has been found to have significant inhibitory activity against the Jack bean urease . Urease is a binuclear nickel-dependent hydrolase enzyme that catalyzes the conversion of urea into ammonia and carbamate in microorganisms and various plant species .

Antioxidant Activity

The compound has shown promising antioxidant property with an IC50 value of 0.45 μg/mL . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Cytotoxicity

The compound was also tested for cytotoxicity using brine shrimp lethality bioassay and LD50 was found to be 0.5 μg/mL . Cytotoxicity is the quality of being toxic to cells. Examples of toxic agents are an immune cell or some types of venom, e.g. from the puff adder.

DNA Protection

DNA protection assay was performed with human blood DNA and DNA cleavage was protected by the compound at or above 6 μM concentration . This suggests that the compound could potentially be used in therapies aimed at protecting DNA from damage.

DNA Binding

The compound’s interaction with DNA revealed substantial and spontaneous interaction via intercalation . The linear rise in DNA viscosity in the presence of the compound’s concentrations further verified the intercalation binding mode . This could have implications in the field of gene therapy and genetic engineering.

Building Blocks in Organic Synthesis

Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

作用机制

Target of Action

It is known that this compound is a derivative of carbamic acid and is used as a biochemical reagent . It is often used in the synthesis of other compounds, suggesting that its targets may vary depending on the specific context of its use.

Mode of Action

As a carbamate derivative, it may interact with its targets through the formation of carbamate bonds . These bonds are formed through a reaction between a hydroxyl group (from the target molecule) and the carbamate group of the compound. This can result in changes to the target molecule’s structure and function.

Biochemical Pathways

Given its use as a biochemical reagent and in the synthesis of other compounds, it is likely involved in various biochemical pathways depending on its specific application .

Pharmacokinetics

Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may be well-absorbed and distributed in the body. Its metabolism and excretion would likely depend on the specific context of its use.

Result of Action

Given its use as a biochemical reagent and in the synthesis of other compounds, its effects would likely depend on the specific context of its use .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.

属性

IUPAC Name |

tert-butyl N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6,11,17H,7H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWRFWMEDWHTMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=C(C=C(C=C1)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585658 |

Source

|

| Record name | tert-Butyl [2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)carbamic Acid tert-Butyl Ester | |

CAS RN |

939757-30-9 |

Source

|

| Record name | tert-Butyl [2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

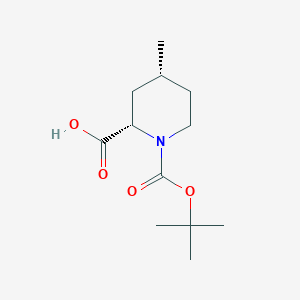

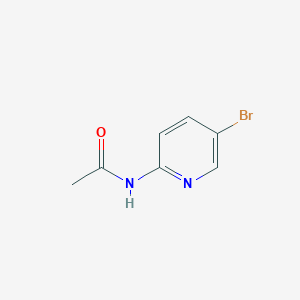

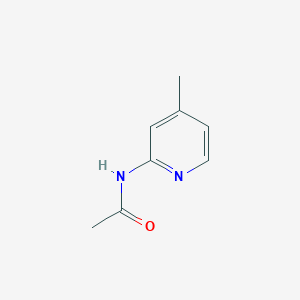

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)